molecular formula C16H19N3O3 B5319108 3-(hydroxymethyl)-1-[4-(1H-pyrazol-3-yl)benzoyl]-3-piperidinol

3-(hydroxymethyl)-1-[4-(1H-pyrazol-3-yl)benzoyl]-3-piperidinol

Cat. No. B5319108
M. Wt: 301.34 g/mol
InChI Key: WNNLRENXULLTPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(hydroxymethyl)-1-[4-(1H-pyrazol-3-yl)benzoyl]-3-piperidinol, also known as HPPB, is a chemical compound with potential applications in scientific research. It is a piperidinol derivative that has been synthesized and studied for its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 3-(hydroxymethyl)-1-[4-(1H-pyrazol-3-yl)benzoyl]-3-piperidinol is not fully understood, but it is believed to involve the inhibition of pro-inflammatory cytokines and the activation of antioxidant enzymes. This compound has also been shown to modulate the activity of immune cells, suggesting a potential role in immune system regulation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of inflammatory mediators such as COX-2 and iNOS, the reduction of oxidative stress, and the modulation of immune cell activity. These effects suggest that this compound may have therapeutic potential in a variety of disease states.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(hydroxymethyl)-1-[4-(1H-pyrazol-3-yl)benzoyl]-3-piperidinol in lab experiments is its potential as a therapeutic agent for inflammatory diseases. Another advantage is its ability to modulate immune cell activity, which could be useful in studying the immune system. One limitation of using this compound is the lack of understanding of its mechanism of action, which could make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 3-(hydroxymethyl)-1-[4-(1H-pyrazol-3-yl)benzoyl]-3-piperidinol. One area of interest is the development of this compound derivatives with improved efficacy and specificity. Another area of interest is the investigation of this compound's potential as a therapeutic agent in other disease states, such as cancer and neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on immune cell activity.

Synthesis Methods

The synthesis of 3-(hydroxymethyl)-1-[4-(1H-pyrazol-3-yl)benzoyl]-3-piperidinol involves several steps, including the reaction of 4-(1H-pyrazol-3-yl)benzoyl chloride with piperidinol, followed by reduction with sodium borohydride to yield the final product. The synthesis method has been optimized to increase the yield and purity of this compound.

Scientific Research Applications

3-(hydroxymethyl)-1-[4-(1H-pyrazol-3-yl)benzoyl]-3-piperidinol has been studied for its potential as a therapeutic agent in various scientific research applications. It has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.

properties

IUPAC Name

[3-hydroxy-3-(hydroxymethyl)piperidin-1-yl]-[4-(1H-pyrazol-5-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c20-11-16(22)7-1-9-19(10-16)15(21)13-4-2-12(3-5-13)14-6-8-17-18-14/h2-6,8,20,22H,1,7,9-11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNNLRENXULLTPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=C(C=C2)C3=CC=NN3)(CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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